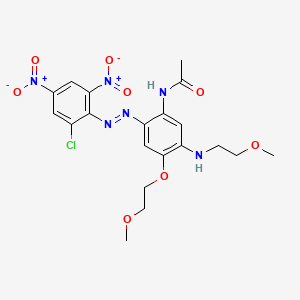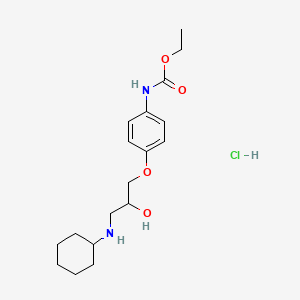
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C13H17Cl2NO2. It is a derivative of benzylideneaminoacetaldehyde, where the benzylidene group is substituted with two chlorine atoms at the 3 and 4 positions, and the aminoacetaldehyde is protected as a diethyl acetal. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal typically involves the condensation of 3,4-dichlorobenzaldehyde with aminoacetaldehyde diethyl acetal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired acetal.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient removal of by-products. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also enhance the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.
Reduction: 3,4-Dichlorobenzylamine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chlorine atoms enhances its reactivity and selectivity in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylideneaminoacetaldehyde diethyl acetal: Lacks the chlorine substituents, resulting in different reactivity and selectivity.
3,4-Dichlorobenzaldehyde: Similar structure but lacks the aminoacetaldehyde diethyl acetal moiety.
3,4-Dichlorobenzylamine: Similar structure but lacks the acetal protecting group.
Uniqueness
The presence of the 3,4-dichloro substituents in 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under acidic conditions. These properties make it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
102585-26-2 |
|---|---|
Molekularformel |
C13H15Cl2NO3 |
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
2-[(E)-(3,4-dichlorophenyl)methylideneamino]-2,2-diethoxyacetaldehyde |
InChI |
InChI=1S/C13H15Cl2NO3/c1-3-18-13(9-17,19-4-2)16-8-10-5-6-11(14)12(15)7-10/h5-9H,3-4H2,1-2H3/b16-8+ |
InChI-Schlüssel |
GOSSJWHVCSCVQG-LZYBPNLTSA-N |
Isomerische SMILES |
CCOC(C=O)(/N=C/C1=CC(=C(C=C1)Cl)Cl)OCC |
Kanonische SMILES |
CCOC(C=O)(N=CC1=CC(=C(C=C1)Cl)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




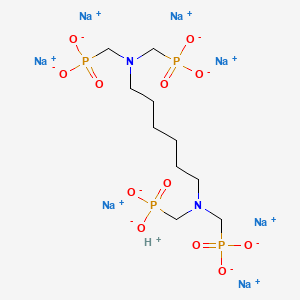

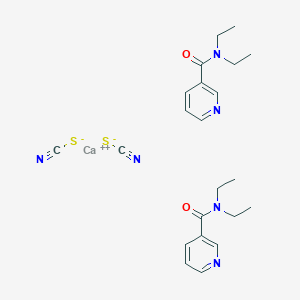

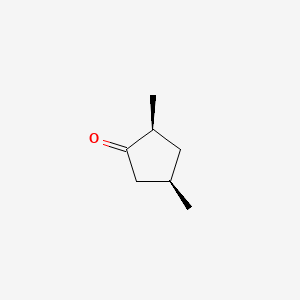
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)

